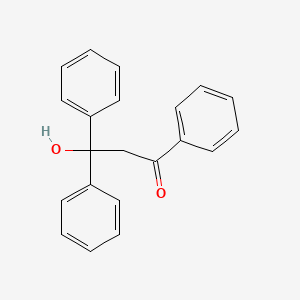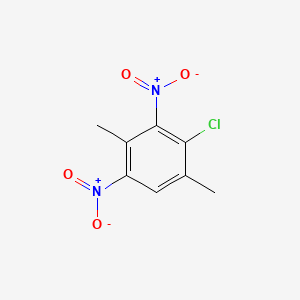
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene is an aromatic compound characterized by the presence of chloro, methyl, and nitro substituents on a benzene ring. This compound is notable for its applications in various chemical reactions and its role in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,4-dimethyl-3,5-dinitrobenzene typically involves nitration and chlorination reactions. One common method is the nitration of 1,4-dimethylbenzene (p-xylene) followed by chlorination. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3 and 5 positions of the benzene ring. The subsequent chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
化学反応の分析
Types of Reactions
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or chemical reductants like tin(II) chloride (SnCl₂) are employed.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typical oxidizing agents.
Major Products
Nucleophilic Aromatic Substitution: Substituted aromatic compounds with nucleophiles replacing the chloro group.
Reduction: 2-Chloro-1,4-dimethyl-3,5-diaminobenzene.
Oxidation: 2-Chloro-1,4-dicarboxy-3,5-dinitrobenzene.
科学的研究の応用
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene is used in various scientific research applications:
作用機序
The mechanism of action of 2-Chloro-1,4-dimethyl-3,5-dinitrobenzene involves its interaction with nucleophiles and electrophiles due to the presence of electron-withdrawing nitro groups and the electron-donating methyl groups. These interactions facilitate various substitution and addition reactions. The compound can also act as an inhibitor in biochemical pathways by binding to specific enzymes and altering their activity .
類似化合物との比較
Similar Compounds
2,4-Dinitrochlorobenzene: Similar in structure but lacks the methyl groups.
1,2-Dichloro-4-nitrobenzene: Contains two chloro groups and one nitro group.
Uniqueness
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene is unique due to the combination of chloro, methyl, and nitro groups, which confer distinct reactivity patterns and applications. The presence of both electron-withdrawing and electron-donating groups allows for a diverse range of chemical reactions and makes it a valuable compound in synthetic chemistry and research .
特性
CAS番号 |
71491-47-9 |
|---|---|
分子式 |
C8H7ClN2O4 |
分子量 |
230.60 g/mol |
IUPAC名 |
2-chloro-1,4-dimethyl-3,5-dinitrobenzene |
InChI |
InChI=1S/C8H7ClN2O4/c1-4-3-6(10(12)13)5(2)8(7(4)9)11(14)15/h3H,1-2H3 |
InChIキー |
GPBXOXQYKHJRCX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide](/img/structure/B13999285.png)
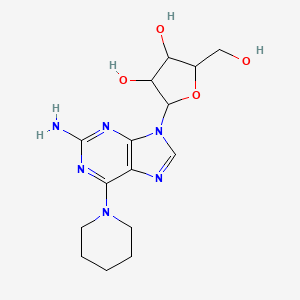
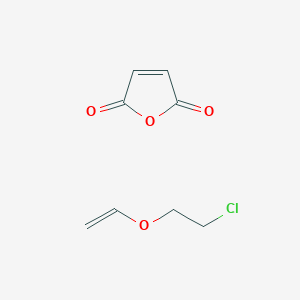
![N-[2-methyl-4-[[3-methyl-4-(3-oxobutanoylamino)phenyl]methyl]phenyl]-3-oxobutanamide](/img/structure/B13999318.png)
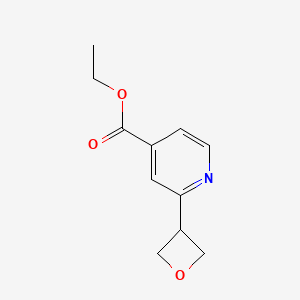
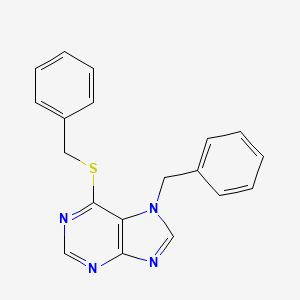
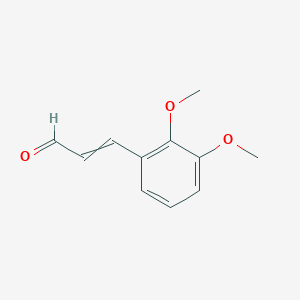
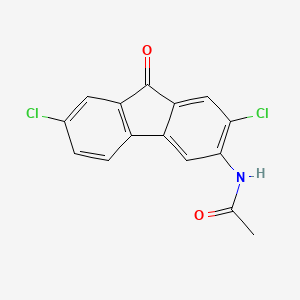


![Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]-](/img/structure/B13999358.png)
![3,3'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(6-methoxyphenol)](/img/structure/B13999361.png)
![1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B13999375.png)
